molecular formula C19H20N4O3S B2500835 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one CAS No. 727688-97-3

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one

Cat. No.: B2500835
CAS No.: 727688-97-3
M. Wt: 384.45
InChI Key: VENDFXFUCCRLHN-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one is a complex organic compound that belongs to the class of isoquinolines and triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and triazolopyridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the triazolopyridine moiety.

    Oxidation: and steps to modify functional groups.

    Coupling reactions: to link the isoquinoline and triazolopyridine units.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one: can be compared with other isoquinoline and triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-15-9-13-6-8-22(11-14(13)10-16(15)26-2)18(24)12-27-19-21-20-17-5-3-4-7-23(17)19/h3-5,7,9-10H,6,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENDFXFUCCRLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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